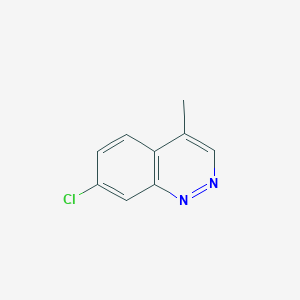

7-Chloro-4-methylcinnoline

Description

BenchChem offers high-quality 7-Chloro-4-methylcinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-methylcinnoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89770-40-1 |

|---|---|

Molecular Formula |

C9H7ClN2 |

Molecular Weight |

178.62 g/mol |

IUPAC Name |

7-chloro-4-methylcinnoline |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-11-12-9-4-7(10)2-3-8(6)9/h2-5H,1H3 |

InChI Key |

AMFCDXVQXBJTMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and well-documented method for the synthesis of 7-Chloro-4-methylquinoline, a key heterocyclic scaffold in medicinal chemistry. This document details the underlying synthetic strategy, provides a precise experimental protocol, and presents key analytical data for the synthesized compound.

Introduction

Quinolines, bicyclic aromatic nitrogen-containing heterocycles, are of significant interest in the field of drug discovery due to their presence in a wide array of biologically active compounds. The 7-chloro-4-methylquinoline core, in particular, is a crucial intermediate in the synthesis of various pharmaceuticals. Its synthesis is typically achieved through well-established cyclization reactions. This guide will focus on the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent to form a substituted quinoline.[1] In the synthesis of 7-Chloro-4-methylquinoline, 3-chloroaniline serves as the aniline component and crotonaldehyde is the α,β-unsaturated aldehyde.

Synthetic Pathway

The synthesis of 7-Chloro-4-methylquinoline from 3-chloroaniline and crotonaldehyde via the Doebner-von Miller reaction is a multi-step process that occurs in a single pot. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and requires an oxidizing agent to facilitate the final aromatization step to the quinoline ring system. A common oxidant used for this purpose is p-chloranil.

The proposed reaction mechanism involves the initial Michael addition of 3-chloroaniline to crotonaldehyde, followed by cyclization and dehydration. The final step is the oxidation of the dihydroquinoline intermediate to the aromatic 7-Chloro-4-methylquinoline.

Caption: Reaction scheme for the synthesis of 7-Chloro-4-methylquinoline.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the synthesis of 7-chloroquinaldine (7-Chloro-4-methylquinoline).[2]

Materials:

-

3-Chloroaniline

-

2-Butanol

-

Hydrochloric acid (gas or solution in 2-butanol)

-

p-Chloranil

-

Crotonaldehyde

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

To a 2 L 3-neck flask equipped with a stirrer and a reflux condenser, add 3-chloroaniline (60.0 g, 470 mmol) and 2-butanol (396 mL).

-

With stirring, add a 4.6N solution of HCl in 2-butanol (204 mL). An exothermic reaction will occur, with the temperature rising to approximately 50°C.

-

Add solid p-chloranil (115.6 g, 470 mmol) to the mixture.

-

Prepare a solution of crotonaldehyde (40.0 g, 571 mmol) in 2-butanol (120 mL) and place it in a 250 mL addition funnel.

-

Heat the reaction mixture in the flask to reflux (approximately 103°C) with efficient stirring.

-

Add the crotonaldehyde solution dropwise to the refluxing mixture over a period of 50 minutes.

-

After the addition is complete, continue to reflux the mixture for an additional 20 minutes.

-

Cool the mixture to approximately 50°C.

-

Under vacuum, distill off approximately 360 mL of the solvent.

-

Add 720 mL of THF to the mixture and then distill off 720 mL of solvent under vacuum.

-

Add another 720 mL of THF and reflux the mixture for 30 minutes.

-

Cool the mixture to 0°C and let it stand at this temperature for 2 hours.

-

Collect the solid product by filtration and wash it with THF (8 x 100 mL).

-

To purify the product, add 160 mL of methanol and heat to reflux to dissolve the solid.

-

Slowly add 720 mL of THF over 45 minutes while maintaining reflux.

-

Continue to reflux for 30 minutes, then cool to 0°C and let it stand for one hour.

-

Collect the purified solid by filtration, wash with THF (4 x 100 mL), and dry in a vacuum oven at 50°C for 6 hours.

Caption: A step-by-step workflow for the synthesis and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-Chloro-4-methylquinoline.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Chloroaniline | 60.0 g (470 mmol) | [2] |

| Crotonaldehyde | 40.0 g (571 mmol) | [2] |

| p-Chloranil | 115.6 g (470 mmol) | [2] |

| Product | ||

| Chemical Name | 7-Chloro-4-methylquinoline | [3] |

| Alternate Name | 7-Chlorolepidine | [3] |

| Molecular Formula | C₁₀H₈ClN | [3] |

| Molecular Weight | 177.63 g/mol | [3] |

| Reaction Data | ||

| Yield | 61.2 g (61%) | [2] |

| Melting Point | 244-246 °C (as HCl salt) | [2] |

| Appearance | Yellowish powder (as HCl salt) | [2] |

Conclusion

The Doebner-von Miller synthesis provides an effective and scalable method for the preparation of 7-Chloro-4-methylquinoline from readily available starting materials. The protocol detailed in this guide offers a clear and reproducible procedure for obtaining this valuable synthetic intermediate. The provided data and workflow diagrams are intended to assist researchers in the successful implementation of this synthesis in a laboratory setting. Careful control of reaction conditions, particularly during the addition of crotonaldehyde and the subsequent work-up, is crucial for achieving high purity and yield.

References

Physicochemical properties of 7-Chloro-4-methylcinnoline

An In-depth Technical Guide on the Physicochemical Properties of 7-Chloro-4-methylquinoline

Disclaimer: Information regarding the specific compound 7-Chloro-4-methylcinnoline is not available in the public domain. This guide therefore provides a comprehensive overview of its structural isomer, 7-Chloro-4-methylquinoline, a compound for which extensive data exists. Cinnoline and quinoline are both bicyclic heteroaromatic compounds containing a benzene ring fused to a nitrogen-containing six-membered ring. They differ in the placement of the nitrogen atom within this ring.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the physicochemical properties, synthesis, and biological relevance of 7-Chloro-4-methylquinoline.

Core Physicochemical Properties

7-Chloro-4-methylquinoline, also known as 7-Chlorolepidine, is a solid, yellow crystalline compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [3][4][5] |

| Molecular Weight | 177.63 g/mol | [3][4] |

| CAS Number | 40941-53-5 | [3] |

| Melting Point | 74-78 °C | [6] |

| Boiling Point | Not available | |

| Water Solubility | Sparingly soluble | [1] |

| logP (Computed) | 3.2 | [3] |

| pKa (Predicted) | 4.25 ± 0.50 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 7-Chloro-4-methylquinoline.

| Spectrum Type | Key Features |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 177.[3] |

| ¹H NMR | Data not explicitly available in the provided search results. |

| ¹³C NMR | Data not explicitly available in the provided search results. |

| Infrared (IR) | Data not explicitly available in the provided search results. |

Synthesis Protocols

The synthesis of 7-chloro-4-substituted quinolines is a well-established process in organic chemistry, often starting from 4,7-dichloroquinoline.

General Synthesis of 4-substituted-7-chloroquinolines

A common method involves the nucleophilic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline. This versatile starting material allows for the introduction of various functional groups. For instance, reaction with mercapto alcohols in the presence of a base like triethylamine in ethanol leads to the formation of 7-chloro-(4-thioalkylquinoline) derivatives.[7] Similarly, reaction with phenols under microwave irradiation in the presence of a phase transfer catalyst can yield 4-phenoxyquinoline derivatives.[8]

The synthesis of the precursor 4,7-dichloroquinoline itself can be achieved through several routes, often starting from m-chloroaniline.[9][10] One common method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization at high temperature and subsequent hydrolysis, decarboxylation, and chlorination.[10]

Biological Activity and Signaling Pathways

The 7-chloro-4-aminoquinoline scaffold is a critical pharmacophore found in numerous biologically active compounds, most notably in antimalarial drugs like chloroquine.[11][12] Derivatives of 7-chloroquinoline have been extensively investigated for a range of therapeutic applications, including anticancer, antifungal, and antiparasitic activities.[7][12][13]

Anticancer Activity

Several studies have explored the antiproliferative effects of 7-chloroquinoline derivatives. For example, hybrid molecules combining the 7-chloro-4-aminoquinoline nucleus with a benzimidazole moiety have shown inhibitory activity against various cancer cell lines, including leukemia, lymphoma, and carcinoma cell lines.[13] Another study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated their cytotoxic activity against human cancer cell lines, inducing apoptosis and DNA/RNA damage.[7]

The precise mechanisms of action can vary depending on the specific derivative. However, for many 4-aminoquinoline-based anticancer agents, a proposed mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Conclusion

While direct information on 7-Chloro-4-methylcinnoline is lacking, its isomer, 7-Chloro-4-methylquinoline, is a well-characterized compound with significant applications in medicinal chemistry. Its versatile synthesis and the potent biological activity of its derivatives make the 7-chloroquinoline scaffold a continued area of interest for the development of novel therapeutics. Further research into less common isomers like the cinnoline variant could potentially unveil new and valuable physicochemical and biological properties.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. PubChemLite - 7-chloro-4-methylquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 6. 7-Chloro-2-methylquinoline | CAS#:4965-33-7 | Chemsrc [chemsrc.com]

- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Crystal Structure Analysis of 7-Chloro-4-methylcinnoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystallographic characteristics of cinnoline derivatives, with a specific focus on the structural elucidation of 7-Chloro-4-methylcinnoline. While a comprehensive search of crystallographic databases reveals a lack of specific publicly available crystal structure data for 7-Chloro-4-methylcinnoline, this document presents a detailed analysis of a closely related and structurally significant cinnoline derivative, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one , as a representative case study.[1][2] This guide outlines the experimental protocols for single-crystal X-ray diffraction, presents a thorough analysis of the crystallographic data, and discusses the potential biological implications, particularly in the context of anticancer research where cinnoline derivatives have shown considerable promise.[3][4][5][6][7]

Introduction to Cinnoline Derivatives

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[7] These activities include but are not limited to anticancer, anti-inflammatory, antibacterial, and antifungal properties.[7] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, making crystal structure analysis a critical component in understanding their mechanism of action and in the rational design of new therapeutic agents.

Crystal Structure Analysis of a Representative Cinnoline Derivative

As a surrogate for the yet-to-be-published crystal structure of 7-Chloro-4-methylcinnoline, we present the crystallographic data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one .[1] This compound was synthesized via a one-pot, three-component reaction and its structure was determined by single-crystal X-ray diffraction.[1]

Crystallographic Data and Structure Refinement

The crystal data and structure refinement details for the representative cinnoline derivative are summarized in the table below. The compound crystallizes in the monoclinic system with the space group P21/c.[1]

| Parameter | Value |

| Empirical formula | C₁₈H₂₀N₂O₃ |

| Formula weight | 328.37 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | |

| a | 7.921(2) Å |

| b | 11.566(4) Å |

| c | 16.986(6) Å |

| α | 90° |

| β | 107.338(5)° |

| γ | 90° |

| Volume | 1485.5(8) ų |

| Z | 4 |

| Density (calculated) | 1.467 Mg/m³ |

| Absorption coefficient | 0.103 mm⁻¹ |

| F(000) | 696 |

| Data collection | |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.37 to 28.17° |

| Index ranges | -10<=h<=9, -15<=k<=14, -22<=l<=22 |

| Reflections collected | 12051 |

| Independent reflections | 3514 [R(int) = 0.0355] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3514 / 0 / 222 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0559, wR2 = 0.1253 |

| R indices (all data) | R1 = 0.0818, wR2 = 0.1387 |

| Largest diff. peak and hole | 0.228 and -0.251 e.Å⁻³ |

Table 1: Crystal data and structure refinement details for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1]

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is crucial for understanding the molecular geometry and potential reactivity of the compound. Selected values for the representative cinnoline derivative are provided below.

| Bond | Length (Å) | Angle | Degree (°) |

| O(1)-C(11) | 1.365(3) | C(6)-N(1)-N(2) | 120.3(2) |

| O(2)-C(12) | 1.373(3) | C(5)-N(2)-N(1) | 118.8(2) |

| O(3)-C(18) | 1.233(3) | C(4)-C(5)-N(2) | 119.5(2) |

| N(1)-N(2) | 1.381(3) | C(5)-C(6)-N(1) | 120.7(2) |

| N(1)-C(6) | 1.312(3) | C(7)-C(6)-N(1) | 117.1(2) |

| N(2)-C(5) | 1.319(3) | C(10)-C(11)-O(1) | 117.4(2) |

| C(5)-C(10) | 1.482(3) | C(12)-C(11)-O(1) | 125.4(2) |

| C(6)-C(7) | 1.498(4) | C(13)-C(12)-O(2) | 124.9(2) |

Table 2: Selected bond lengths and angles for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires meticulous execution. The following is a generalized protocol for the crystallographic analysis of a small organic molecule like a cinnoline derivative.[8][9]

Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[9] For small molecules, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion.

-

Procedure for Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor for the formation of single crystals of adequate size (typically >0.1 mm in all dimensions).[9]

-

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer for data collection.

-

Procedure:

-

A single crystal is mounted on a loop with a cryo-protectant if data is to be collected at low temperatures.

-

The crystal is centered in the X-ray beam.

-

A monochromatic X-ray beam is directed at the crystal.[9]

-

The crystal is rotated, and the diffraction pattern is recorded by a detector.

-

The intensities and positions of the diffracted X-rays are measured.

-

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Procedure:

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

The phases of the structure factors are determined using direct methods or Patterson methods.

-

An initial electron density map is generated, from which the positions of the atoms are determined.

-

The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.[9]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Potential Anticancer Signaling Pathway

Cinnoline and quinoline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[3][4][5] The following diagram illustrates a plausible signaling pathway that could be targeted by such compounds.

Conclusion

While the specific crystal structure of 7-Chloro-4-methylcinnoline is not yet available in the public domain, the analysis of the representative compound, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, provides valuable insights into the structural characteristics of this important class of heterocyclic compounds. The detailed experimental protocols and the visualization of a potential biological pathway offer a solid foundation for researchers and drug development professionals working with cinnoline derivatives. The determination and publication of the crystal structure of 7-Chloro-4-methylcinnoline will be a valuable addition to the field and will undoubtedly contribute to a deeper understanding of its structure-activity relationship.

References

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) [scispace.com]

- 7. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 7-Chloro-4-methylcinnoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the heterocyclic compound 7-Chloro-4-methylcinnoline. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document focuses on the general principles and expected spectral characteristics based on the analysis of structurally similar compounds. It outlines the standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that would be employed for its characterization.

Introduction to 7-Chloro-4-methylcinnoline

7-Chloro-4-methylcinnoline is a substituted cinnoline, which is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms in a six-membered ring fused to a benzene ring. The chloro and methyl substituents on the cinnoline core are expected to significantly influence its electronic distribution and, consequently, its spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Chloro-4-methylcinnoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl protons (-CH₃) | 2.5 - 3.0 | Singlet (s) |

| Aromatic protons (Cinnoline ring) | 7.0 - 9.0 | Doublet (d), Doublet of doublets (dd) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Chloro-4-methylcinnoline

| Carbon | Predicted Chemical Shift (ppm) |

| Methyl carbon (-CH₃) | 20 - 25 |

| Aromatic carbons | 120 - 155 |

| Carbon attached to Chlorine (C-Cl) | 130 - 140 |

Table 3: Predicted Key IR Absorption Bands for 7-Chloro-4-methylcinnoline

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=C and C=N stretch (aromatic ring) | 1450 - 1650 | Medium to Strong |

| C-Cl stretch | 1000 - 1100 | Strong |

Table 4: Predicted Mass Spectrometry Data for 7-Chloro-4-methylcinnoline

| Ion | Predicted m/z Ratio |

| Molecular Ion [M]⁺ | ~178.03 |

| Isotope Peak [M+2]⁺ | ~180.03 (approx. 1/3 intensity of [M]⁺) |

Experimental Protocols

The following are detailed, standard methodologies for acquiring the spectroscopic data for a compound like 7-Chloro-4-methylcinnoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 7-Chloro-4-methylcinnoline sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 7-Chloro-4-methylcinnoline sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization technique.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of 7-Chloro-4-methylcinnoline in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 200-250 °C.

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable for this type of compound.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a novel or synthesized compound like 7-Chloro-4-methylcinnoline is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 7-Chloro-4-methylcinnoline.

The Expanding Therapeutic Potential of Cinnoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of cinnoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols for key biological assays are presented, alongside a systematic summary of quantitative activity data. Furthermore, signaling pathways and experimental workflows are visually elucidated using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Anticancer Activity of Cinnoline Derivatives

Cinnoline derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanisms of action identified to date include the inhibition of crucial cellular enzymes such as topoisomerases and receptor tyrosine kinases like c-Met.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected cinnoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO2C6H4 substituent | KB (epidermoid carcinoma) | 0.56 | [1] |

| Hep-G2 (hepatoma carcinoma) | 0.77 | [1] | |

| 5,6,11-triazachrysen-12-one (ARC-31) | RPMI8402 (human lymphoblastoma) | <0.002 | [1] |

| 4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydrocinnoline-3-carboxamide | c-Met dependent cancer cell lines | Active | [1] |

| Triazepinocinnoline derivative (Compound 7) | MCF-7 (breast cancer) | 0.049 | [2] |

Key Anticancer Mechanisms and Signaling Pathways

Topoisomerase I Inhibition: Certain dibenzo[c,h]cinnolines function as non-camptothecin topoisomerase I (TOP1) inhibitors.[1] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. The removal or replacement of the methylenedioxy group on the D ring of these molecules has been shown to result in a significant loss of TOP1-targeting activity.[1]

c-Met Inhibition: The c-Met receptor tyrosine kinase is frequently overexpressed or mutated in various human cancers, making it a prime target for anticancer therapies.[1] Specific 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as c-Met inhibitors.[1] By blocking the c-Met signaling pathway, these compounds can inhibit cancer cell proliferation, survival, and migration.

Antimicrobial Activity of Cinnoline Derivatives

Cinnoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The well-known urinary tract antiseptic, cinoxacin, is a notable example of a biologically active cinnoline.[1]

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected cinnoline derivatives, presenting Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters.

| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Cinnoline sulphonamide derivatives (halogen substituted) | P. aeruginosa, E. coli, B. subtilis, S. aureus | - | Potent activity at lesser concentrations | [1] |

| C. albicans, A. niger | - | Potent activity at lesser concentrations | [1] | |

| Pyrazole based cinnoline-6-sulphonamides | M. tuberculosis | - | Promising activity against resistant strains | [1] |

| Pathogenic fungi | - | Promising activity | [1] | |

| 7-substituted 4-aminocinnoline-3-carboxamide derivatives | V. cholera, E. coli, B. subtilis, M. luteus, S. aureus, K. pneumoniae | 6.25–25 | - | [3] |

| Cinnoline-imidazole derivatives | S. aureus | 50 | 12-18 | |

| E. coli | 50 | 11-17 | ||

| C. albicans | 50 | 12-18 | ||

| A. niger | 50 | 11-17 |

Anti-inflammatory Activity of Cinnoline Derivatives

Several series of cinnoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing activity comparable to or exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected cinnoline derivatives, expressed as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound/Derivative Series | Dose | % Inhibition of Edema | Reference |

| Cinnoline with pyrazoline (Compound 5a) | Not specified | 58.50 | [4] |

| Cinnoline with pyrazoline (Compound 5d) | Not specified | 55.22 | [4] |

| Cinnoline fused Mannich base (Compound 4) | 20 mg/kg | 42.3 | [5] |

| 50 mg/kg | 85.9 | [5] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the cinnoline derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubation: The plates are incubated for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobial agents.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

-

Disk Application: Paper disks impregnated with a known concentration of the cinnoline derivative are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

-

Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

Methodology:

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin or diclofenac), and test groups (treated with different doses of the cinnoline derivative).

-

Compound Administration: The test compounds and standard drug are administered, typically orally or intraperitoneally, a set time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel cinnoline derivatives.

Conclusion

Cinnoline and its derivatives represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. The data and methodologies presented in this guide underscore the significant potential of these molecules in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. Further exploration of the cinnoline scaffold, driven by systematic synthesis, comprehensive biological evaluation, and detailed mechanistic studies, is warranted to unlock its full therapeutic potential.

References

The Chemistry and Biological Significance of Cinnoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a significant scaffold in medicinal chemistry. First synthesized in 1883, its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of cinnoline compounds. It further delves into the mechanism of action of a prominent class of cinnoline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Detailed experimental protocols for key historical syntheses and the biological evaluation of cinnoline-based PI3K inhibitors are provided, alongside quantitative data to support researchers in this dynamic field.

Discovery and History: From Obscurity to a Privileged Scaffold

The history of cinnoline began in 1883 with its first synthesis by the German chemist Victor von Richter. This initial preparation, now known as the Richter cinnoline synthesis, involved the cyclization of a diazotized o-amino-phenylpropiolic acid. For many decades following its discovery, the cinnoline ring system remained one of the lesser-explored bicyclic aromatic heterocycles containing two nitrogen atoms. However, a surge of interest in the mid-20th century, and continuing to the present day, has been fueled by the discovery of the diverse biological activities exhibited by its derivatives. A significant milestone was the discovery that until 2011, no naturally occurring compounds containing the cinnoline ring system had been identified, highlighting its unique position in chemical synthesis.

The development of new synthetic methods, such as the Widman-Stoermer and Borsche-Herbert cyclizations, expanded the accessibility and diversity of cinnoline derivatives. This has enabled the exploration of their therapeutic potential, leading to the identification of compounds with a broad spectrum of pharmacological activities, including roles as anticancer, antibacterial, anti-inflammatory, and antithrombotic agents. The versatility of the cinnoline scaffold has now established it as a "privileged structure" in medicinal chemistry, a core molecular framework upon which a variety of potent and selective therapeutic agents can be built.

Key Synthetic Methodologies

The synthesis of the cinnoline core has been achieved through several classical methods, each offering a unique pathway to this important heterocyclic system.

The Richter Cinnoline Synthesis

The historical first synthesis of cinnoline, this method involves the intramolecular cyclization of a diazotized derivative of o-aminophenylpropiolic acid.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

-

Starting Material: o-Nitrophenylpropiolic acid.

-

Step 1: Reduction: The o-nitrophenylpropiolic acid is first reduced to o-aminophenylpropiolic acid. A common method involves the use of a reducing agent such as ferrous sulfate in an aqueous ammonia solution. The reaction mixture is typically stirred at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 2: Diazotization: The resulting o-aminophenylpropiolic acid is then diazotized. The amine is dissolved in a cold, aqueous solution of a strong mineral acid, such as hydrochloric acid, and treated with a solution of sodium nitrite at a low temperature (typically 0-5 °C) to form the diazonium salt.

-

Step 3: Cyclization: The aqueous solution of the diazonium salt is then gently warmed. The cyclization proceeds through an intramolecular attack of the diazonium group on the alkyne moiety, leading to the formation of 4-hydroxycinnoline-3-carboxylic acid.

-

Purification: The product precipitates from the reaction mixture and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol or acetic acid.

| Compound | Starting Material | Yield (%) | Melting Point (°C) | References |

| 4-Hydroxycinnoline-3-carboxylic acid | o-Aminophenylpropiolic acid | ~70-80 | >300 (decomposes) | |

| Cinnoline | 4-Hydroxycinnoline-3-carboxylic acid | Variable | 39 |

The Widman-Stoermer Synthesis

This method provides access to 4-substituted cinnolines through the cyclization of diazotized o-aminoarylethylenes.

Experimental Protocol: Synthesis of a 4-Alkylcinnoline

-

Starting Material: An o-aminoarylethylene derivative.

-

Step 1: Diazotization: The o-aminoarylethylene is dissolved in a cold, aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature at 0-5 °C.

-

Step 2: Cyclization: The reaction mixture is then allowed to warm to room temperature. The intramolecular cyclization of the diazonium salt onto the vinyl group occurs, leading to the formation of the cinnoline ring.

-

Purification: The product is typically extracted into an organic solvent, and the solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Borsche-Herbert Synthesis

This reaction is a widely used method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline

-

Starting Material: o-Aminoacetophenone.

-

Step 1: Diazotization: The o-aminoacetophenone is diazotized in a similar manner to the previous methods, using sodium nitrite in an acidic medium at low temperatures.

-

Step 2: Cyclization: The resulting diazonium salt undergoes intramolecular cyclization, where the diazonium group attacks the acetyl group, to form the 4-hydroxycinnoline.

-

Purification: The product often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization.

Cinnoline Derivatives as PI3K/Akt Signaling Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Several cinnoline derivatives have been identified as potent inhibitors of PI3K, demonstrating their therapeutic potential in oncology.

The PI3K/Akt Signaling Pathway

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival, growth, and proliferation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

Experimental Evaluation of Cinnoline-based PI3K Inhibitors

The inhibitory activity of cinnoline derivatives against PI3K is typically assessed through a combination of in vitro enzymatic assays and cell-based proliferation assays.

Experimental Protocol: In Vitro PI3K Kinase Assay

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified PI3K enzyme. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Reagents: Purified recombinant PI3K isoforms (α, β, δ, γ), substrate (e.g., PIP2), ATP, and a detection reagent (e.g., Kinase-Glo®).

-

Procedure:

-

The PI3K enzyme, substrate, and a serially diluted solution of the cinnoline compound are incubated in a multi-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).

-

The detection reagent is added, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or SRB assay)

-

Principle: This assay measures the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Lines: A panel of human cancer cell lines with known PI3K/Akt pathway activation status is typically used.

-

Procedure:

-

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the cinnoline compound for a specified duration (e.g., 72 hours).

-

A viability reagent (e.g., MTT or SRB) is added to the wells.

-

After an incubation period, the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Cell Line (e.g., MCF-7) IC50 (µM) | Reference |

| Example 1 | 15 | 45 | 10 | 150 | 0.5 | |

| Example 2 | 25 | 60 | 18 | 200 | 1.2 | |

| Example 3 | 8 | 30 | 5 | 120 | 0.3 |

Note: The data in this table is illustrative and based on typical findings for potent cinnoline-based PI3K inhibitors.

Conclusion and Future Directions

The journey of cinnoline from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation and biological screening. The discovery of its diverse pharmacological activities, particularly as potent inhibitors of the PI3K/Akt signaling pathway, has opened up new avenues for the development of targeted cancer therapies. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration and derivatization of the cinnoline scaffold. Future research will likely focus on the development of isoform-selective PI3K inhibitors to minimize off-target effects, the exploration of novel biological targets for cinnoline derivatives, and the advancement of promising candidates into clinical trials. The rich chemistry and profound biological potential of cinnoline ensure that it will remain a vibrant and fruitful area of research for years to come.

An In-depth Technical Guide to 7-Chloro-4-methylquinoline

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed information on the chemical identifiers, synthesis, and biological significance of 7-Chloro-4-methylquinoline.

Chemical Identifiers and Properties

Quantitative data for 7-Chloro-4-methylquinoline are summarized in the table below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 4965-33-7 |

| IUPAC Name | 7-chloro-2-methylquinoline |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol [1] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)Cl |

| InChI Key | WQZQFYRSYLXBGP-UHFFFAOYSA-N |

| PubChem CID | 138395 |

| Appearance | Solid |

| XLogP3 | 3.2 |

Synthesis of 7-Chloro-4-methylquinoline

The synthesis of 7-chloro-4-methylquinoline can be achieved through various established methods for quinoline ring formation. A common and effective approach is the Combes quinoline synthesis.

Experimental Protocol: Combes Synthesis

Materials:

-

m-Chloroaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of m-chloroaniline and acetylacetone are mixed. A catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid) is added. The mixture is stirred and gently heated. This reaction forms the β-anilino α,β-unsaturated ketone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude intermediate from the previous step is slowly added to an excess of cold, concentrated sulfuric acid with vigorous stirring. The temperature is carefully controlled to prevent charring. After the addition is complete, the mixture is heated to promote the electrophilic cyclization and dehydration, leading to the formation of the quinoline ring.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. This will precipitate the product. The acidic solution is neutralized with a sodium hydroxide solution until it is basic.

-

Extraction and Purification: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 7-chloro-4-methylquinoline.

-

Final Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the pure 7-chloro-4-methylquinoline.

Biological Activity and Signaling Pathways

The 7-chloroquinoline scaffold is a key pharmacophore in medicinal chemistry, most notably in the antimalarial drug chloroquine.[2] Derivatives of 7-chloroquinoline have been extensively studied for a range of biological activities, including anticancer properties.[3][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5]

One of the mechanisms by which 7-chloroquinoline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][6] While the precise signaling pathway for 7-chloro-4-methylquinoline is not extensively detailed, the general mechanism for this class of compounds often involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.

Below is a generalized workflow illustrating the synthesis of 7-chloroquinoline derivatives, which is a common starting point for creating libraries of biologically active compounds.

References

- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 3. Novel chloroquine derivative suppresses melanoma cell growth by DNA damage through increasing ROS levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 7-Chloro-4-methylcinnoline: A Methodological and Predictive Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the electronic structure, molecular geometry, and spectroscopic properties of these compounds is crucial for rational drug design and for elucidating their mechanisms of action. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful in-silico approach to predict these properties with high accuracy.

This guide outlines the theoretical framework and a step-by-step computational workflow for conducting quantum chemical calculations on 7-Chloro-4-methylcinnoline. It details the experimental protocols, presents the expected data in a structured format, and visualizes the procedural workflows.

Computational Methodology: A Detailed Protocol

The following protocol describes a typical approach for performing quantum chemical calculations on a molecule like 7-Chloro-4-methylcinnoline using a widely adopted computational chemistry software package such as Gaussian.

2.1. Molecular Structure and Optimization

-

Initial Structure Construction: The 3D structure of 7-Chloro-4-methylcinnoline is first constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: To find the most stable conformation (the structure with the lowest potential energy), a geometry optimization is performed. This is a crucial step to ensure that all subsequent calculations are carried out on a realistic molecular structure. A common and reliable method for this is the Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The "opt" keyword is used in the calculation setup.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To calculate various thermodynamic properties and to predict the vibrational (IR) spectrum.

-

2.2. Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated:

-

Electronic Properties: This includes the distribution of electrons in the molecule, which is critical for understanding its reactivity. Mulliken atomic charges are a common way to quantify the charge distribution.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and its ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution and is useful for identifying sites prone to electrophilic or nucleophilic attack.

-

Spectroscopic Properties: Vibrational frequencies from the frequency calculation can be used to simulate the infrared (IR) spectrum of the molecule.

Data Presentation: Expected Quantitative Results

The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations for 7-Chloro-4-methylcinnoline.

Table 1: Optimized Geometric Parameters (Hypothetical Data)

| Parameter | Bond/Angle/Dihedral | Value (Å or °) |

| Bond Lengths | C1-C2 | 1.39 |

| N3-N4 | 1.32 | |

| C7-Cl8 | 1.74 | |

| C4-C9(H3) | 1.51 | |

| Bond Angles | C1-C2-N3 | 120.5 |

| C2-N3-N4 | 118.9 | |

| C6-C7-Cl8 | 119.8 | |

| Dihedral Angles | C1-C2-N3-N4 | 0.0 |

| C5-C6-C7-Cl8 | 179.9 |

Table 2: Mulliken Atomic Charges (Hypothetical Data)

| Atom | Charge (e) |

| C1 | -0.15 |

| C2 | 0.12 |

| N3 | -0.25 |

| N4 | -0.23 |

| C7 | 0.05 |

| Cl8 | -0.18 |

| C9 (Methyl) | -0.22 |

| H (Methyl) | 0.10 |

Table 3: Frontier Molecular Orbital (FMO) Properties (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Table 4: Thermodynamic Properties at 298.15 K (Hypothetical Data)

| Parameter | Value |

| Zero-point vibrational energy (kcal/mol) | 95.8 |

| Enthalpy (kcal/mol) | 102.5 |

| Gibbs Free Energy (kcal/mol) | 75.3 |

| Entropy (cal/mol·K) | 91.2 |

Visualization of Workflows and Relationships

4.1. Quantum Chemical Calculation Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations to predict molecular properties.

4.2. Linking Molecular Properties to Biological Activity

This diagram illustrates the logical relationship between the calculated quantum chemical properties and the potential biological activity of a drug candidate.

Interpretation and Significance in Drug Development

-

Geometric Parameters: The precise bond lengths and angles of the optimized structure are fundamental for understanding the molecule's shape, which is a key determinant of its ability to bind to a biological target.

-

Mulliken Charges and MEP: These properties help to identify the electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting how the molecule will interact with a receptor, including the formation of hydrogen bonds and other non-covalent interactions.

-

HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive and can be more readily involved in chemical reactions, which can be relevant for its metabolic fate and its mechanism of action.

-

Thermodynamic Properties: Calculated thermodynamic parameters can provide insights into the stability of the molecule and the feasibility of its synthesis.

-

Vibrational Spectra: The predicted IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

By integrating these computational insights, researchers can make more informed decisions in the drug discovery and development process, potentially reducing the time and cost associated with bringing a new therapeutic agent to market.

Methodological & Application

Synthesis of 7-Chloro-4-methylcinnoline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Chloro-4-methylcinnoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations for the formation of the cinnoline ring system.

Overview of the Synthetic Pathway

The synthesis of 7-Chloro-4-methylcinnoline is proposed via a two-step sequence starting from the commercially available 4-chloro-2-nitroacetophenone. The first step involves the selective reduction of the nitro group to an amine, yielding the key intermediate, 2-amino-4-chloroacetophenone. The subsequent step is an intramolecular cyclization through diazotization of the amino group to form the final cinnoline product.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Physical State of Product |

| 1 | Reduction | 4-chloro-2-nitroacetophenone | 2-amino-4-chloroacetophenone | SnCl₂·2H₂O, conc. HCl | 80-90 | Solid |

| 2 | Diazotization & Cyclization | 2-amino-4-chloroacetophenone | 7-Chloro-4-methylcinnoline | NaNO₂, conc. HCl | 60-70 | Solid |

Note: The expected yields are estimates based on similar reported chemical transformations. Actual yields may vary depending on experimental conditions. The physical and spectral data for the final product, 7-Chloro-4-methylcinnoline, would require experimental determination.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-chloroacetophenone

This procedure outlines the reduction of 4-chloro-2-nitroacetophenone to 2-amino-4-chloroacetophenone using tin(II) chloride.

Materials:

-

4-chloro-2-nitroacetophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitroacetophenone (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). During this process, a precipitate of tin salts will form.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-4-chloroacetophenone.

Step 2: Synthesis of 7-Chloro-4-methylcinnoline

This procedure describes the diazotization of 2-amino-4-chloroacetophenone followed by intramolecular cyclization to yield the target cinnoline.

Materials:

-

2-amino-4-chloroacetophenone

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-amino-4-chloroacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.0-1.2 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization will occur, which can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane or chloroform (3 x volumes).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 7-Chloro-4-methylcinnoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 7-Chloro-4-methylcinnoline.

Caption: Synthetic workflow for 7-Chloro-4-methylcinnoline.

Application Notes and Protocols for 7-Chloro-4-methylcinnoline in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific experimental protocols or detailed application data for the direct use of 7-Chloro-4-methylcinnoline in organic synthesis. This suggests that it is not a commonly utilized reagent or building block. The following application notes and protocols are therefore based on general principles of cinnoline chemistry and provide a foundational guide for researchers and drug development professionals interested in the synthesis and potential applications of this and related substituted cinnolines.

Introduction

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a key structural motif in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties.[1] The specific substitution pattern of 7-chloro-4-methylcinnoline suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. The chloro-substituent at the 7-position can serve as a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group at the 4-position can influence the molecule's electronic properties and steric interactions.

Synthetic Strategies for Substituted Cinnolines

The synthesis of the cinnoline ring system can be achieved through several established methods. The choice of a particular synthetic route will depend on the availability of starting materials and the desired substitution pattern. For a target molecule like 7-chloro-4-methylcinnoline, a multi-step synthesis would likely be required, involving the formation of the cinnoline core followed by or preceded by the introduction of the chloro and methyl substituents.

Two classical methods for cinnoline synthesis are the Widman-Stoermer synthesis and the Borsche-Koelsch synthesis.[2][3][4]

Widman-Stoermer Synthesis

The Widman-Stoermer synthesis involves the cyclization of a diazotized o-aminoarylethylene.[2][5] This method is particularly useful for preparing cinnolines with substituents on the pyridazine ring. The presence of electron-donating groups, such as a methyl group, on the vinyl substituent generally facilitates the cyclization.[5]

A potential retrosynthetic analysis for 7-Chloro-4-methylcinnoline using this approach is outlined below.

Caption: Retrosynthetic analysis for 7-Chloro-4-methylcinnoline via a modified Widman-Stoermer approach.

Borsche-Koelsch Cinnoline Synthesis

The Borsche-Koelsch synthesis provides access to 4-hydroxycinnolines from the cyclization of arylhydrazones of α-keto esters. While this method would not directly yield 4-methylcinnoline, the resulting 4-hydroxycinnoline could potentially be converted to a 4-chlorocinnoline intermediate, which could then undergo methylation.

A generalized workflow for the Borsche-Koelsch synthesis is depicted below.

Caption: General workflow of the Borsche-Koelsch cinnoline synthesis.

Experimental Protocols (General Procedures)

The following are generalized protocols for the synthesis of a cinnoline core structure. These should be adapted and optimized for the specific synthesis of 7-Chloro-4-methylcinnoline.

Protocol 1: General Procedure for Widman-Stoermer Synthesis

Objective: To synthesize a substituted cinnoline from an o-aminoarylethylene derivative.

Materials:

-

Substituted o-aminoarylethylene

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Ice

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the o-aminoarylethylene derivative in a mixture of ethanol and concentrated HCl, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Development

While specific applications for 7-Chloro-4-methylcinnoline are not documented, the cinnoline scaffold is prevalent in compounds with a wide range of biological activities.[1] Halogenated and methylated cinnoline derivatives have shown promise in several therapeutic areas.[1]

| Potential Therapeutic Area | Rationale based on Analogs | Relevant Citations |

| Anticancer | Cinnoline derivatives have been investigated as topoisomerase inhibitors and have shown cytotoxic activity against various cancer cell lines. | [1] |

| Antibacterial/Antifungal | Chloro-substituted cinnolines, in particular, have demonstrated potent activity against various bacterial and fungal strains. | [1] |

| Anti-inflammatory | Certain cinnoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | [6] |

| Antimalarial | The structural similarity of the cinnoline core to other nitrogen-containing heterocycles used in antimalarial drugs suggests potential in this area. | [1] |

The logical workflow for exploring the therapeutic potential of a novel cinnoline derivative like 7-Chloro-4-methylcinnoline would involve its synthesis, followed by a series of in vitro and in vivo screening assays.

Caption: A typical workflow for the early-stage drug discovery process involving a novel cinnoline derivative.

Conclusion

Although 7-Chloro-4-methylcinnoline is not a readily available or well-documented compound, the foundational chemistry of the cinnoline ring system provides clear pathways for its potential synthesis. Researchers and drug development professionals can utilize established methods like the Widman-Stoermer synthesis as a starting point for accessing this and other novel substituted cinnolines. The diverse biological activities reported for various cinnoline derivatives underscore the potential of this scaffold in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of 7-Chloro-4-methylcinnoline is warranted to explore its potential applications in organic synthesis and medicinal chemistry.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Widman-Stoermer Synthesis [drugfuture.com]

- 3. Cinnoline - Wikipedia [en.wikipedia.org]

- 4. Cinnolin – Wikipedia [de.wikipedia.org]

- 5. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 6. pnrjournal.com [pnrjournal.com]

Application Notes and Protocols for the Derivatization of 7-Chloro-4-methylcinnoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 7-chloro-4-methylcinnoline, a heterocyclic scaffold with significant potential in medicinal chemistry. Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a chloro substituent at the 7-position and a methyl group at the 4-position offers versatile opportunities for structural modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This document outlines protocols for the synthesis of the parent compound, 7-chloro-4-methylcinnoline, and its subsequent derivatization via common and robust cross-coupling and substitution reactions. It also includes hypothetical, yet representative, biological data to illustrate the potential outcomes of such derivatization strategies.

Synthesis of 7-Chloro-4-methylcinnoline

The synthesis of 7-chloro-4-methylcinnoline can be achieved through a classical approach involving the diazotization of a substituted aniline precursor. The following protocol is adapted from established methods for cinnoline synthesis.

Experimental Protocol: Synthesis of 7-Chloro-4-methylcinnoline

This protocol describes a potential synthetic route based on established chemical principles for the formation of the cinnoline ring system.

Materials:

-

3-Chloro-2-isopropenylaniline

-

Hydrochloric acid (concentrated and 2N)

-

Sodium nitrite

-

Ether

-

Sodium hydroxide solution

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Diazonium Salt: Dissolve 3-chloro-2-isopropenylaniline in a mixture of concentrated hydrochloric acid and 2N hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

Cyclization: After diazotization, warm the reaction mixture to 60 °C. The color of the solution will typically change, indicating the cyclization and formation of the cinnoline ring. Maintain this temperature until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution. Extract the product with a suitable organic solvent such as ether or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-chloro-4-methylcinnoline.

Derivatization of 7-Chloro-4-methylcinnoline

The chlorine atom at the 7-position of the cinnoline ring is a key handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for this purpose. Additionally, nucleophilic aromatic substitution (SNAr) can be employed.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling 7-chloro-4-methylcinnoline with a variety of boronic acids or esters.[2] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 7-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

7-Chloro-4-methylcinnoline

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine 7-chloro-4-methylcinnoline (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Degas the solvent by bubbling with an inert gas for 15-20 minutes and add it to the reaction vessel.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 7-substituted-4-methylcinnoline derivative.

Table 1: Representative Suzuki-Miyaura Coupling Products and Hypothetical Biological Data

| Compound ID | R Group (at C7) | Yield (%) | Target | IC₅₀ (µM) |

| SM-1 | Phenyl | 85 | Kinase A | 0.52 |

| SM-2 | 4-Methoxyphenyl | 82 | Kinase A | 0.21 |

| SM-3 | 3-Pyridyl | 75 | Kinase B | 1.15 |

| SM-4 | 2-Thienyl | 78 | Kinase B | 0.89 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the cinnoline core.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-